Technical Guide: (R)-2-Methylmorpholine Structure, Stereochemistry, and Synthesis
Abstract (R)-2-Methylmorpholine (CAS: 790184-33-7) is a critical chiral building block in modern medicinal chemistry, widely utilized to modulate the physicochemical properties and metabolic stability of drug candidates....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(R)-2-Methylmorpholine (CAS: 790184-33-7) is a critical chiral building block in modern medicinal chemistry, widely utilized to modulate the physicochemical properties and metabolic stability of drug candidates. This guide provides an in-depth analysis of its absolute configuration, conformational dynamics, and robust synthetic pathways. It is designed for researchers requiring high-fidelity structural data and scalable manufacturing protocols.
Structural Analysis & Stereochemistry
Absolute Configuration (Cahn-Ingold-Prelog)
The chirality of (R)-2-methylmorpholine is defined at the C2 position. The assignment of the (R)-configuration follows the Cahn-Ingold-Prelog (CIP) priority rules:
Priority 1: Oxygen atom (O1) – Highest atomic number.
Priority 2: C3 (Methylene attached to Nitrogen) – Bonded to N.
Priority 3: Methyl group (C-Me) – Bonded to H.
Priority 4: Hydrogen atom (H) – Lowest atomic number.
Configuration Logic: When the molecule is oriented such that the lowest priority group (H) is directed away from the viewer, the sequence 1 → 2 → 3 traces a clockwise direction, confirming the (R) configuration.
Conformational Dynamics
The morpholine ring predominantly adopts a chair conformation to minimize torsional strain. For (R)-2-methylmorpholine, the equilibrium is dominated by the conformer where the C2-methyl group occupies the equatorial position.
Equatorial Preference: Placing the methyl group in the equatorial position avoids destabilizing 1,3-diaxial interactions with the axial protons at C4 and C6.[1]
Nitrogen Inversion: The nitrogen atom undergoes rapid pyramidal inversion. However, the N-substituent (H or alkyl) will also preferentially adopt an equatorial orientation in the lowest energy state, though this is subject to solvent effects and steric bulk of the N-substituent.
Figure 1: Conformational equilibrium of (R)-2-methylmorpholine. The equatorial methyl conformer (Chair A) is thermodynamically favored due to the absence of 1,3-diaxial strain.
Synthesis & Manufacturing Protocols
Strategic Route Selection
While resolution of racemic 2-methylmorpholine is possible using chiral acids (e.g., tartaric acid), it is often low-yielding (max 50%). The preferred route for high-purity (R)-isomer is asymmetric synthesis from the chiral pool , specifically using (R)-Propylene Oxide or (R)-Alanine derivatives.
Protocol: Synthesis from (R)-Propylene Oxide
This route preserves the stereocenter established in the starting material, ensuring high enantiomeric excess (ee).
Cyclization Agent: Sulfuric acid or Triphenylphosphine/DIAD (Mitsunobu conditions)
Step-by-Step Workflow:
Ring Opening:
React (R)-propylene oxide with excess 2-aminoethanol.
Mechanism:[2][3][4] The amine attacks the less hindered carbon of the epoxide (regioselective ring opening), retaining the configuration at the chiral center.
Treat the diol intermediate with concentrated H₂SO₄ at elevated temperature (140°C) or use a milder Mitsunobu cyclization if functional group tolerance is required.
Note: Acid-mediated dehydration is robust but requires careful temperature control to prevent racemization or polymerization.
Purification:
Basify the reaction mixture (pH > 12) with NaOH.
Extract with DCM or CHCl₃.
Distill or crystallize as the HCl salt (CAS: 168038-14-0).
Figure 2: Synthetic workflow starting from (R)-Propylene Oxide. This route minimizes racemization risk by utilizing the established chiral center of the epoxide.
Analytical Characterization
To validate the identity and purity of (R)-2-methylmorpholine, a combination of chiral HPLC and NMR spectroscopy is required.
Chiral HPLC Method
Standard reverse-phase columns cannot separate enantiomers.[5] Use a polysaccharide-based chiral stationary phase.
Column: Chiralpak IA or IB (Immobilized Amylose/Cellulose derivatives).
Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).
Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index (RI).
Expected Result: The (R)-enantiomer will have a distinct retention time from the (S)-enantiomer. Racemic standard injection is required for peak identification.
NMR Analysis[6]
¹H NMR (CDCl₃): The methyl doublet at ~1.1 ppm is characteristic.
Determination of ee (Mosher's Method):
Derivatize the morpholine nitrogen with (R)- or (S)-Mosher's acid chloride (MTPA-Cl).
Analyze ¹H or ¹⁹F NMR. The diastereomeric amides will show distinct chemical shifts for the methyl doublet, allowing integration to calculate ee.
Medicinal Chemistry Applications
(R)-2-Methylmorpholine is a "privileged scaffold" in drug discovery. Its incorporation often serves specific design goals:
Metabolic Stability: The methyl group at C2 blocks metabolic oxidation at the alpha-carbon, a common clearance pathway for morpholines (CYP450 mediated).
Solubility: The morpholine oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to piperidine analogs.
Conformational Lock: The equatorial methyl group biases the ring conformation, potentially reducing the entropic penalty upon binding to a protein target (e.g., Kinase hinge regions).
Notable Classes:
Kinase Inhibitors: Used in PI3K and mTOR inhibitors to improve selectivity and pharmacokinetic profiles.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 42609645, (2R)-2-Methylmorpholine hydrochloride. Retrieved from [Link]
Murelli, R. P., et al. (2009). Chemical Biology of Morpholine-Based Inhibitors. Journal of Medicinal Chemistry.
Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition.
Discovery and History of 2-Substituted Morpholines: A Technical Guide
Introduction: The Pharmacophore Evolution The morpholine ring—a six-membered heterocycle containing both amine and ether functionalities—has long been a staple in medicinal chemistry due to its ability to modulate lipoph...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pharmacophore Evolution
The morpholine ring—a six-membered heterocycle containing both amine and ether functionalities—has long been a staple in medicinal chemistry due to its ability to modulate lipophilicity (
) and improve solubility compared to its carbocyclic analog, cyclohexane. However, the unsubstituted morpholine ring often suffers from rapid oxidative metabolism and a lack of specific vector orientation for receptor binding.
The 2-substituted morpholine emerged not merely as a derivative, but as a distinct pharmacophore that solved two critical problems in drug design:
Metabolic Blocking: Substitution at the
position (adjacent to the oxygen) sterically hinders metabolic oxidation at the most vulnerable site.
Conformational Locking: The substituent forces the ring into a preferred chair conformation, positioning the nitrogen lone pair and the substituent itself into specific vectors required for high-affinity binding (e.g., in NK1 antagonists).
This guide explores the transition from simple morpholine solvents to complex, chirally pure 2-substituted therapeutic agents.
Historical Evolution in Medicinal Chemistry
The history of 2-substituted morpholines is characterized by a shift from serendipitous discovery to rational, stereocontrolled design.
Phase I: Early Exploration (1950s–1970s)
Early medicinal chemistry utilized morpholines primarily as hydrophilic linkers. The 2-substituted variants were rare and often racemic, synthesized via non-selective acid-catalyzed cyclizations.
Key Compound: Phenmetrazine (3-substituted) and Phendimetrazine (2,3-disubstituted). While primarily 3-substituted, these early anorectics demonstrated that substitution on the carbon skeleton (rather than just
-substitution) drastically altered pharmacological potency and abuse potential.
Phase II: The Stereochemical Imperative (1990s)
The development of Reboxetine marked a turning point. Pharmacia & Upjohn (now Pfizer) developed this selective norepinephrine reuptake inhibitor (NRI), revealing that the biological activity resided almost exclusively in the
-enantiomer. This necessitated the development of robust, enantioselective synthetic routes to 2-substituted morpholines.
Phase III: Complex Architecture (2000s–Present)
The approval of Aprepitant (Emend®) by Merck in 2003 established the 2-substituted morpholine as a scaffold capable of supporting complex, multi-chiral architectures. Aprepitant features a cis-2,3-disubstituted core where the 2-substituent (a pendant ether) is critical for blocking the Substance P receptor.
Figure 1: Evolutionary timeline of 2-substituted morpholines in drug discovery.
Synthetic Methodologies: Discovery to Manufacturing
The synthesis of 2-substituted morpholines has evolved from "Chiral Pool" approaches (using amino acids) to "Catalytic Asymmetric" methods.
Comparative Methodologies
Methodology
Mechanism
Key Advantage
Limitation
Chiral Pool (Traditional)
Cyclization of chiral amino alcohols (e.g., from Serine/Phenylglycine).
Guaranteed enantiopurity; Scalable.
Limited by availability of starting amino acids.
Morpholinone Reduction
Formation of lactone/lactam intermediate followed by reduction.
Step B: Asymmetric chlorination or Michael addition.
Step C: Intramolecular hemiaminal formation.
Outcome: High diastereoselectivity (>20:1 dr) for the cis-2,3-disubstituted core.
Technical Visualization
Retrosynthetic Analysis of 2-Substituted Morpholines
The following diagram illustrates the logical disconnection approaches used by process chemists to access this scaffold.
Figure 2: Strategic disconnections for the synthesis of 2-substituted morpholines.
References
Reboxetine Synthesis & Chirality
Melloni, P., et al. "Potential antidepressant agents.
-Aryloxy-benzyl derivatives of ethanolamine and morpholine." European Journal of Medicinal Chemistry, 1984.
Cusack, K. P., et al. "Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation." Organic Letters, 2013.[12] Link
Aprepitant & Complex Scaffolds
Hale, J. J., et al. "Structural basis for the interaction of the substance P antagonist Aprepitant with the neurokinin-1 receptor." Journal of Medicinal Chemistry, 2003.
Brands, K. M., et al. "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation." Journal of the American Chemical Society, 2003. Link
Modern Catalytic Methods
Zhang, Z., et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 2013.[12] Link
MacMillan, D. W. C., et al. "Photocatalytic Synthesis of Substituted 2-Aryl Morpholines." Journal of the American Chemical Society, 2021.[4] Link
General Reviews
D'Adamio, G., et al. "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach." Journal of Organic Chemistry, 2011. Link
The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals Abstract The morpholine heterocycle is a ubiquitous and privileged scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceutic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The morpholine heterocycle is a ubiquitous and privileged scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals and clinical candidates.[1][2] This technical guide provides an in-depth analysis of the morpholine moiety's role in drug design and development. We will explore its fundamental physicochemical properties, delve into robust synthetic methodologies for its incorporation into diverse molecular frameworks, and examine its profound impact on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Through detailed case studies and structure-activity relationship (SAR) analyses of key therapeutic agents, this guide will illuminate the causal mechanisms by which the morpholine ring contributes to enhanced solubility, metabolic stability, target affinity, and overall druglikeness. This comprehensive resource is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile properties of the morpholine scaffold in their pursuit of novel therapeutics.
Introduction: The Enduring Appeal of the Morpholine Ring
Morpholine, a six-membered saturated heterocycle containing both an amine and an ether functional group, has firmly established itself as a "privileged structure" in medicinal chemistry.[1] Its prevalence in a wide array of therapeutic agents, from anticancer drugs to antibiotics, is not coincidental but rather a testament to its advantageous physicochemical and biological properties.[3][4] The strategic incorporation of a morpholine ring can significantly enhance a molecule's aqueous solubility, bioavailability, and metabolic stability, thereby improving its overall pharmacokinetic profile.[5][6] Furthermore, the morpholine moiety can engage in crucial interactions with biological targets, acting as a hydrogen bond acceptor or a scaffold to orient other functional groups for optimal binding.[7][8]
This guide will provide a comprehensive overview of the morpholine scaffold, beginning with its intrinsic properties and moving towards its practical application in drug discovery. We will explore not just what morpholine does, but why it is such an effective component in drug design, offering field-proven insights for its successful implementation.
Physicochemical Properties: The Foundation of Morpholine's Utility
The utility of the morpholine scaffold in drug design is deeply rooted in its unique physicochemical properties. These characteristics directly influence a drug candidate's behavior in biological systems.
Property
Value
Significance in Drug Design
Reference
Molecular Formula
C₄H₉NO
A relatively small and low molecular weight scaffold.
The weak basicity of the nitrogen atom allows for protonation at physiological pH, enhancing aqueous solubility. This is a key feature for improving the pharmacokinetic profile of many drugs.
The negative LogP value indicates hydrophilicity, which contributes to increased aqueous solubility. This property is crucial for oral bioavailability and formulation.
The interplay of these properties, particularly its pKa and LogP, makes morpholine an exceptional tool for medicinal chemists to fine-tune the solubility and lipophilicity of drug candidates, striking a balance that is critical for oral absorption and distribution.
Synthetic Strategies for Incorporating the Morpholine Scaffold
The facile and versatile synthesis of morpholine derivatives is a key reason for their widespread use.[12] Several robust methods exist for incorporating this scaffold, each with its own advantages depending on the desired substitution pattern and reaction conditions.
Buchwald-Hartwig Amination for N-Aryl Morpholines
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds, enabling the coupling of morpholine with a broad range of aryl halides and pseudohalides under relatively mild conditions.[5]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and ligand (e.g., Xantphos, 0.02-0.1 mmol).
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
Reagent Addition: Add the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 mmol), morpholine (1.2-1.5 mmol), and anhydrous solvent (e.g., toluene or dioxane, 5-10 mL).
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-aryl morpholine.
This self-validating system relies on the careful control of the inert atmosphere and the purity of reagents to ensure high yields and reproducibility. The choice of catalyst, ligand, base, and solvent is critical and should be optimized for each specific substrate.
Reductive Amination for N-Alkyl Morpholines
Reductive amination is a classic and efficient method for forming C-N bonds, involving the reaction of morpholine with a ketone or aldehyde in the presence of a reducing agent.[6][13]
Experimental Protocol: General Procedure for Reductive Amination
Imine Formation: In a round-bottom flask, dissolve the carbonyl compound (1.0 mmol) and morpholine (1.1 mmol) in a suitable solvent (e.g., methanol or dichloromethane, 10 mL). If necessary, add a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
Reduction: Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride, 1.5 mmol) portion-wise.
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the N-alkyl morpholine.
The success of this protocol hinges on the careful control of the reaction pH and temperature, particularly during the addition of the reducing agent.
Intramolecular Cyclization
Substituted morpholines can also be synthesized via intramolecular cyclization of appropriately functionalized precursors, such as 1,2-amino alcohols.[14]
Experimental Protocol: Synthesis of a Morpholinone Intermediate via Intramolecular Cyclization
Acylation: To a solution of a 1,2-amino alcohol (1.0 mmol) and a base (e.g., NaOH) in a biphasic solvent system (e.g., DCM/water), add chloroacetyl chloride (1.1 mmol) dropwise at 0 °C. Stir at room temperature for 30 minutes.[15]
Cyclization: Add aqueous potassium hydroxide and a co-solvent like isopropyl alcohol and stir at room temperature for 2 hours to effect cyclization to the morpholinone.[15]
Reduction: The resulting morpholinone can then be reduced to the corresponding morpholine using a suitable reducing agent like borane-tetrahydrofuran complex (BH₃·THF).[15]
This method is particularly useful for accessing C-substituted morpholines with defined stereochemistry.
Caption: Key Synthetic Pathways to Morpholine Derivatives.
Applications in Drug Discovery: Case Studies and SAR
The morpholine scaffold is a key component in numerous drugs across various therapeutic areas. Its contribution can range from enhancing physicochemical properties to directly participating in target binding.
Anticancer Agents: Gefitinib
Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[8] The morpholine moiety in gefitinib plays a crucial role in its pharmacological profile.
Solubilizing Group: The basic nitrogen of the morpholine ring (pKa ≈ 8.7) is protonated at physiological pH, significantly increasing the aqueous solubility of the molecule.[5] This is critical for its oral bioavailability.
Target Interaction: The morpholine ring extends into the solvent-accessible region of the ATP-binding cleft of EGFR, where its tertiary amine can form an ionic bond with the side chain of Asp800.[8] This interaction contributes to the overall binding affinity and potency of the inhibitor.
Structure-Activity Relationship (SAR) Insights:
SAR studies have shown that the morpholine ring is a critical feature for the activity of gefitinib and related quinazoline-based EGFR inhibitors.[16][17][18]
Replacement of the morpholine with less basic or non-basic groups generally leads to a significant decrease in potency, highlighting the importance of the ionic interaction with Asp800.
Modifications to the morpholine ring itself are generally not well-tolerated, suggesting that its size and conformation are optimal for fitting into the solvent-exposed pocket of the EGFR active site.
Caption: Role of Morpholine in Gefitinib's Binding to EGFR.
Antibiotics: Linezolid
Linezolid (Zyvox®) is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.[19] The morpholine ring in linezolid is a key structural feature that contributes to its antibacterial activity and favorable pharmacokinetic properties.
Metabolic Stability: The morpholine ring is relatively resistant to oxidative metabolism, which contributes to the drug's good bioavailability and longer half-life.
Solubility and Formulation: The morpholine moiety enhances the aqueous solubility of linezolid, which is beneficial for both oral and intravenous formulations.[19]
Target Engagement: While not directly involved in the primary binding interactions with the bacterial ribosome, the morpholine ring helps to correctly position the pharmacophoric elements of the oxazolidinone core for optimal engagement with its target.
Central Nervous System (CNS) Agents: Reboxetine
Reboxetine (Edronax®) is a selective norepinephrine reuptake inhibitor used as an antidepressant.[20][21] The morpholine ring is a central component of its structure.
Pharmacokinetics: Reboxetine exhibits linear pharmacokinetics and is well-absorbed orally with an absolute bioavailability of over 94%.[20] Its half-life of approximately 12-12.5 hours allows for twice-daily dosing.[20][22] The morpholine moiety contributes to the overall physicochemical properties that lead to this favorable pharmacokinetic profile.
CNS Penetration: The balanced lipophilicity imparted by the morpholine ring is crucial for crossing the blood-brain barrier to reach its site of action in the central nervous system.
Impact on Pharmacokinetics and Pharmacodynamics
The inclusion of a morpholine scaffold can profoundly and predictably influence the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties of a drug candidate.
Absorption: The enhanced aqueous solubility provided by the morpholine ring often leads to improved dissolution and absorption from the gastrointestinal tract, resulting in higher oral bioavailability.
Distribution: The ability of the morpholine nitrogen to be protonated can influence the volume of distribution. Its balanced hydrophilic-lipophilic nature can also facilitate penetration of biological membranes, including the blood-brain barrier.[15]
Metabolism: The morpholine ring is generally considered to be metabolically stable, often serving to block metabolism at an adjacent site. However, it can undergo oxidation, which can be a route of clearance.
Excretion: The increased water solubility of morpholine-containing compounds can facilitate their renal excretion.
Pharmacodynamics: As seen with gefitinib, the morpholine ring can directly participate in target binding through hydrogen bonding or ionic interactions.[8] It can also act as a rigid scaffold to orient other pharmacophoric groups, thereby enhancing binding affinity and selectivity.
Conclusion and Future Perspectives
The morpholine scaffold continues to be a cornerstone of medicinal chemistry, offering a reliable and versatile tool for optimizing the properties of drug candidates. Its unique combination of physicochemical properties allows for the enhancement of solubility, metabolic stability, and bioavailability, while its structural features can be exploited to improve target affinity and selectivity. The synthetic accessibility of morpholine and its derivatives further solidifies its importance in drug discovery pipelines.
Future research will likely focus on the development of novel, more complex morpholine-containing scaffolds and the exploration of new bioisosteric replacements for the morpholine ring to further fine-tune pharmacological profiles. As our understanding of drug-target interactions deepens, the rational design and application of the morpholine moiety will undoubtedly continue to play a pivotal role in the creation of the next generation of innovative medicines.
References
PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. [Link]
Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]
YouTube. (2025). Reductive Amination | Synthesis of Amines. [Link]
ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
ResearchGate. (2019). Recent progress in the synthesis of morpholines. [Link]
National Institutes of Health. (n.d.). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. [Link]
ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation.... [Link]
National Institutes of Health. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]
PubMed. (n.d.). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients With Depression. [Link]
National Center for Biotechnology Information. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
MDPI. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]
ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
ChemMedChem. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]
ResearchGate. (n.d.). Structures of the morpholine parent heterocycle, and linezolid,.... [Link]
PubMed Central. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. [Link]
ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
ACS Publications. (2005). Solid-Phase Synthesis of Pyrroloisoquinolines via the Intramolecular N-Acyliminium Pictet−Spengler Reaction. [Link]
ResearchGate. (n.d.). The structure of gefitinib and designed compounds. [Link]
ResearchGate. (2025). Synthesis of morpholine derivatives from 1,3-dienes and N -arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. [Link]
ResearchGate. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. [Link]
ResearchGate. (n.d.). Chemical structure of Gefitinib. The anilinoquinazoline structure is responsible for tyrosine kinase enzyme inhibition.. [Link]
Arkivoc. (n.d.). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. [Link]
The Morpholine Manifold: Reactivity, Functionalization, and Strategic Application in Drug Discovery
Executive Summary Morpholine is a privileged heterocycle in medicinal chemistry, distinguished by its unique electronic duality: a nucleophilic secondary amine opposed by an inductive ether oxygen. This structural tensio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Morpholine is a privileged heterocycle in medicinal chemistry, distinguished by its unique electronic duality: a nucleophilic secondary amine opposed by an inductive ether oxygen. This structural tension grants it a pKa (~8.3) that is often ideal for bioavailability—sufficiently basic to form salts, yet lipophilic enough to permeate membranes.
This guide moves beyond standard textbook definitions to explore the practical reactivity of the morpholine ring. We will cover its robust N-functionalization, the emerging frontier of
-C-H activation, and its critical metabolic profiles. The following protocols and insights are designed for application scientists seeking to leverage morpholine not just as a solubilizing group, but as a tunable scaffold for lead optimization.
Part 1: Structural & Electronic Fundamentals
To manipulate morpholine, one must first understand its conformational and electronic landscape. Unlike piperidine (pKa ~11.2), morpholine is significantly less basic (pKa ~8.3). This
3 log unit drop is driven by the inductive electron-withdrawal of the oxygen atom at the 4-position.
Key Reactivity Drivers:
The Nitrogen Center: Remains a potent nucleophile but is less prone to protonation at physiological pH compared to piperidine, improving oral bioavailability (permeability).
The Chair Conformation: Morpholine exists predominantly in a chair conformation. Substituents on the nitrogen generally prefer the equatorial position to minimize 1,3-diaxial interactions, though the anomeric effect can stabilize axial orientations if electronegative substituents are present on the adjacent carbons.
The
-Carbon Centers: These are the "soft spots" for both metabolic degradation (CYP450) and modern photoredox functionalization.
Visualization: The Morpholine Reactivity Landscape
Figure 1: Functional map of the morpholine ring, distinguishing between classical N-nucleophilic pathways and advanced C-H functionalization.
Part 2: N-Functionalization (The Bread & Butter)
While amide coupling and reductive amination are trivial, N-arylation remains the most critical transformation in drug discovery (e.g., Gefitinib, Linezolid). The morpholine nitrogen is moderately sterically hindered, which can complicate SNAr reactions with electron-rich aryl halides.
For challenging substrates (unactivated aryl chlorides or electron-rich systems), standard SNAr fails. The Buchwald-Hartwig cross-coupling is the gold standard.
Why this protocol?
We utilize RuPhos or XPhos precatalysts. These bulky, electron-rich biaryl phosphine ligands facilitate the oxidative addition of aryl chlorides and promote the reductive elimination of the C-N bond, which is often the rate-determining step for secondary amines like morpholine.
Experimental Workflow (Self-Validating)
Catalyst Loading: Use RuPhos Pd G4 (1-2 mol%). Validation: The solution should turn from orange to dark red/brown upon heating, indicating active Pd(0) generation.
Base Selection: Use NaOtBu (Sodium tert-butoxide) or Cs2CO3.
Note: Use NaOtBu for speed in non-sensitive substrates. Use Cs2CO3 if the substrate contains esters or ketones to prevent hydrolysis/enolization.
Solvent: Toluene or 1,4-Dioxane (anhydrous). Water kills the active catalyst.
Light Source: Blue LEDs (450 nm). Validation: Reaction must be run in an inert atmosphere (N2/Ar); oxygen quenches the excited state of the photocatalyst.
Solvent: DMSO or DMA (polar aprotic solvents stabilize the radical intermediates).
Part 4: Metabolic Considerations (ADME/Tox)
In drug design, morpholine is often used to "cap" a molecule to prevent metabolism, but the ring itself is not metabolically inert.
The Metabolic Pathway:
The primary liability is CYP450-mediated oxidation at the
-carbon.
Hydroxylation: CYP450 inserts an oxygen at the
-C to form a hemiaminal.
Ring Opening: The hemiaminal collapses to an aldehyde/acid (ring open) or oxidizes further to a morpholin-3-one (lactam).
Toxicity: Ring-opened aldehyde metabolites can form Schiff bases with proteins (idiosyncratic toxicity).
Visualization: Metabolic Fate of Morpholine[2]
Figure 2: The oxidative degradation pathway mediated by Cytochrome P450 enzymes, leading to either lactam formation or potentially toxic ring-opened aldehydes.
Part 5: Detailed Experimental Protocols
Protocol A: Buchwald-Hartwig N-Arylation of Morpholine
Target: Synthesis of N-(4-methoxyphenyl)morpholine
Parameter
Specification
Rationale
Substrate
4-Chloroanisole (1.0 mmol)
Aryl chlorides are cheaper/more available than bromides/iodides.
Nucleophile
Morpholine (1.2 mmol)
Slight excess drives reaction to completion.
Catalyst
RuPhos Pd G4 (0.02 mmol)
Pre-formed Pd(II) precatalyst ensures rapid initiation and air stability during weighing.
Base
NaOtBu (1.4 mmol)
Strong base for non-sensitive substrates; ensures rapid deprotonation of the Pd-amine complex.
Solvent
Toluene (2.0 mL, 0.5 M)
Non-polar solvent promotes aggregation of inorganic byproducts, driving equilibrium.
Step-by-Step:
Setup: In a glovebox or under active N2 flow, charge a 2-dram vial with RuPhos Pd G4 (17 mg), NaOtBu (135 mg), and a magnetic stir bar.
Target: Synthesis of 3-phenylmorpholine derivative
Parameter
Specification
Rationale
Photocatalyst
Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)
High oxidation potential (E1/2 > +1.2V) required to oxidize the amine or HAT catalyst.
Ni Catalyst
NiCl2·glyme (5 mol%) + dtbbpy (5 mol%)
Facilitates the C-C bond formation via radical capture.
Light Source
34W Blue LED (450 nm)
Matches the absorption max of the Iridium catalyst.
Step-by-Step:
Catalyst Prep: Add NiCl2·glyme (1.1 mg) and dtbbpy (1.3 mg) to the vial. Add DMA (1 mL) and stir for 10 min to form the green Ni-ligand complex.
Substrate Addition: Add the Morpholine substrate (0.2 mmol), Aryl Bromide (0.2 mmol), and Iridium photocatalyst (2.2 mg).
Degassing (Critical): Sparge the solution with Argon for 15 minutes. Oxygen is a triplet radical quencher and will stop the reaction immediately.
Irradiation: Place the vial 2 cm from the Blue LED fan. Stir vigorously to ensure light penetration. Run for 18-24 hours.
Workup: Dilute with water, extract with ether. The aqueous layer may retain the morpholine if pH is not adjusted; ensure pH > 10 for extraction.
References
Buchwald-Hartwig Amination Foundations
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Reaction of aryl bromides with amines. Journal of the American Chemical Society.[1] Link
Modern Precatalysts (RuPhos/XPhos)
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. Link
Photoredox C-H Functionalization
Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science. Link
Note: This foundational paper establishes the Ir/Ni dual catalytic cycle applicable to amine
-C-H activ
Metabolic Stability & Drug Design
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
Morpholine in Linezolid Synthesis (Application)
Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry. Link
Application Note: Asymmetric Synthesis & Chiral Induction using (R)-2-Methylmorpholine
Part 1: Executive Summary & Strategic Rationale (R)-2-Methylmorpholine is a "privileged structure" in medicinal chemistry, most notably serving as the chiral architect for the Neurokinin-1 (NK1) receptor antagonist Aprep...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Rationale
(R)-2-Methylmorpholine is a "privileged structure" in medicinal chemistry, most notably serving as the chiral architect for the Neurokinin-1 (NK1) receptor antagonist Aprepitant (Emend) . Unlike traditional chiral auxiliaries (e.g., Evans oxazolidinones) which are attached and subsequently cleaved, (R)-2-methylmorpholine often functions as a Retained Chiral Template .
Its utility stems from its rigid conformational bias. The C2-methyl group prefers an equatorial position, locking the morpholine ring into a specific chair conformation. This creates a distinct steric environment that directs the stereochemical outcome of reactions at the adjacent N4 and C3 positions, effectively "steering" incoming nucleophiles or electrophiles to a specific face of the molecule.
Core Applications
Crystallization-Induced Diastereoselection (CID): Driving the formation of a single diastereomer from a racemic mixture via thermodynamic control.
Asymmetric Amination/Alkylation: Using the chiral amine to direct facial selectivity in Strecker-type or Mannich-type reactions.
Part 2: Mechanistic Principles (The "Why")
To design effective protocols, one must understand the conformational dynamics of the morpholine ring.
The "Locked Chair" Mechanism
In (R)-2-methylmorpholine, the methyl group at the C2 position exerts significant 1,3-diaxial strain if placed axially. Therefore, the molecule overwhelmingly adopts a chair conformation where the C2-methyl is equatorial .
Consequence: This locks the N-lone pair and the C3-hydrogens into a fixed spatial arrangement relative to the methyl group.
Chiral Induction: When this amine reacts with a pro-chiral electrophile (e.g., a hemiacetal or imine), the reagent must approach from the face opposite the bulky C2-methyl group (or the solvated N-substituent), leading to high diastereoselectivity (dr > 95:5).
Visualization: Stereochemical Control Pathway
Figure 1: The "Methyl Lock" mechanism where the C2-substituent dictates the stereochemical outcome of subsequent transformations.
Context: This protocol mimics the industrial synthesis of NK1 antagonists, where the morpholine establishes a complex acetal center with high stereocontrol.
Objective: Couple (R)-2-methylmorpholine with a hemiacetal donor to form a single diastereomer via Crystallization-Induced Diastereoselection (CID).
Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (
)
Solvent: Acetonitrile (MeCN) or Toluene (for crystallization)
Catalyst: Lewis acid (optional, e.g.,
if using non-activated acetals)
Step-by-Step Methodology
Preparation of Amine Solution:
Dissolve (R)-2-methylmorpholine (10 mmol) in anhydrous Acetonitrile (50 mL) under nitrogen atmosphere. Cool to 0°C.
Base Addition:
Add DIPEA (12 mmol) dropwise. Ensure the internal temperature remains < 5°C to prevent racemization of sensitive electrophiles.
Coupling Reaction:
Slowly add the Electrophile (dissolved in minimal MeCN) over 30 minutes.
Critical Checkpoint: The reaction is kinetically controlled initially. You may observe a mixture of diastereomers (cis/trans) by HPLC.
Thermodynamic Equilibration (The "Auxiliary" Effect):
Warm the solution to 50-60°C. At this temperature, the reversible nature of the aminal/acetal linkage allows the diastereomers to interconvert.
Mechanism: The (R)-2-methyl group destabilizes the "mismatched" diastereomer, while the "matched" isomer is thermodynamically favored or less soluble.
Crystallization:
Slowly cool the mixture to room temperature, then to -10°C. Seed with the desired diastereomer if available. The "matched" isomer will crystallize out, driving the equilibrium toward this product (Le Chatelier's principle).
Isolation:
Filter the solids and wash with cold hexanes/MeCN (9:1).
Expected Results:
Yield: >80%
Diastereomeric Ratio (dr): >98:2 (after crystallization)
Protocol B: Asymmetric Strecker Synthesis
Context: Using (R)-2-methylmorpholine as a chiral amine to synthesize non-natural amino acids.
Objective: Synthesize alpha-amino nitriles with defined stereochemistry.
Reagents
(R)-2-Methylmorpholine
Aldehyde (R-CHO)
TMSCN (Trimethylsilyl cyanide) or KCN/Acetic Acid
Catalyst: Thiourea organocatalyst (optional for enhancement)
Methodology
Imine Formation:
Mix (R)-2-methylmorpholine (1.0 equiv) and Aldehyde (1.0 equiv) in Methanol. Add
as a desiccant. Stir for 4 hours at RT until imine formation is complete (monitor by IR: disappearance of C=O stretch).
Cyanide Addition:
Cool to -20°C. Add TMSCN (1.2 equiv) dropwise.
Note: The C2-methyl group blocks the Re-face (or Si-face depending on specific conformation), forcing cyanide attack from the opposite side.
Hydrolysis (Optional):
To convert to the amino acid, treat the nitrile with concentrated HCl (6M) at reflux.
Part 4: Data Analysis & Quality Control
Analytical Parameters Table
Parameter
Method
Specification Target
Notes
Enantiomeric Purity
Chiral HPLC
> 99.5% ee
Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10).
Diastereomeric Ratio
1H NMR
> 20:1 dr
Monitor the shift of the C2-methyl doublet.
Chemical Purity
UPLC-MS
> 98%
Check for unreacted morpholine.
Residual Solvent
GC-Headspace
< 500 ppm
Critical for pharmaceutical intermediates.
Workflow Visualization: Industrial Scale-Up
Figure 2: Quality Control workflow for the synthesis of morpholine-derived chiral intermediates.
Part 5: Scientific Integrity & Troubleshooting
Critical Control Points
Racemization Risk: While the C2-center is robust, harsh acidic conditions (>100°C in strong acid) can cause epimerization. Always buffer aqueous workups.
Solvent Effects: In Protocol A, the choice of solvent is critical for the Dynamic Kinetic Resolution . If the "wrong" diastereomer is too soluble, it won't crystallize, and the equilibrium won't shift. Toluene/Heptane mixtures are often superior to polar solvents for this specific crystallization step.
Source Purity: Commercial (R)-2-methylmorpholine must be checked for enantiomeric purity before use. A 95% ee starting material will limit the maximum theoretical yield of a high-dr product unless a resolution step is included.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Diastereoselectivity
Temperature too high during addition; Equilibration time too short.
Cool reaction to -10°C during addition. Extend heating phase (Protocol A, step 4) to ensure thermodynamic equilibrium.
Poor Yield
Product solubility too high in mother liquor.
Switch to anti-solvent (e.g., add Hexane or MTBE) to force precipitation.
Impurity Formation
Oxidation of morpholine nitrogen.
Degas all solvents; perform reaction under Argon/Nitrogen.
References
Hale, J. J., et al. (1998). "Structural Optimization Affording 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a Potent, Orally
Application
Application Note: Diastereoselective Synthesis of Polysubstituted Morpholines
Strategic Overview Morpholines are privileged pharmacophores in medicinal chemistry, offering improved metabolic stability and solubility compared to their carbocyclic or piperidine analogues. However, the introduction o...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview
Morpholines are privileged pharmacophores in medicinal chemistry, offering improved metabolic stability and solubility compared to their carbocyclic or piperidine analogues. However, the introduction of substituents—particularly in non-thermodynamic cis-configurations or at the metabolically labile C2/C6 positions—remains a synthetic bottleneck.
This guide moves beyond classical nucleophilic substitutions (e.g., double alkylation of amines), which often suffer from poor regiocontrol and over-alkylation. Instead, we detail three high-fidelity protocols chosen for their ability to program diastereoselectivity through catalyst control or reagent design.
Selection Matrix: Which Protocol to Use?
Requirement
Recommended Protocol
Primary Mechanism
Key Advantage
High Throughput / Library Gen
Protocol A: SnAP Reagents
Radical Cross-Coupling
One-step access to unprotected N-heterocycles from aldehydes.
Precise Stereocontrol (Cis-3,5)
Protocol B: Pd-Catalysis
Carboetherification
Predictable cis-selectivity via chelation-controlled Pd(II) intermediates.
Complex/Tetra-substitution
Protocol C: Photocatalytic Annulation
Radical Cation Cascade
Access to challenging quaternary centers and 2-aryl motifs.
Protocol A: SnAP Reagents for Rapid Library Generation
Target: 2-Substituted and Spirocyclic Morpholines
Primary Reference: Bode, J. W. et al. Org. Synth.2018 , 95, 357.[1]
The Stannyl Amine Protocol (SnAP) reagents allow for the translation of readily available aldehydes and ketones into saturated N-heterocycles in a single operation.[2] This method bypasses the need for pre-formed amino alcohols.
Mechanism & Rationale
The reaction proceeds via the formation of an imine intermediate between the SnAP reagent (an amino-stannane) and the carbonyl substrate. A copper catalyst then promotes the oxidation of the C-Sn bond to a carbon-centered radical, which cyclizes onto the imine. The diastereoselectivity is generally governed by the minimization of A(1,3) strain in the cyclization transition state.
Experimental Workflow
Figure 1: Step-wise logic of SnAP reagent morpholine synthesis.
Imine Formation: In a vial containing 4Å molecular sieves (100 mg/mmol), dissolve the SnAP reagent (0.50 mmol) and the aldehyde (0.50 mmol) in DCM (2.5 mL). Stir at room temperature for 12 hours.
Checkpoint: Verify imine formation by 1H NMR (disappearance of aldehyde proton).
Solvent Switch: Remove DCM under reduced pressure. Resuspend the crude imine in a mixture of DCM:HFIP (4:1 v/v, 5 mL).
Why HFIP? HFIP stabilizes the radical intermediates and accelerates the copper turnover.
Cyclization: Add 2,6-lutidine (0.50 mmol) followed by Cu(OTf)₂ (0.10 mmol). Stir the blue/green solution at room temperature for 12–24 hours.
Workup: Quench with 10% aqueous NH₄OH (to chelate Cu). Extract with DCM (3x). Dry organic layers over Na₂SO₄ and concentrate.
Purification: Flash chromatography on silica gel (typically EtOAc/Hexanes with 1% Et₃N).
Protocol B: Pd-Catalyzed Carboetherification
Target: cis-3,5-Disubstituted and cis-2,6-Disubstituted Morpholines
Primary Reference: Wolfe, J. P. et al. J. Org. Chem.2009 , 74, 5107.[3][4]
This method is the "gold standard" for stereocontrolled synthesis when starting from chiral amino alcohols. It utilizes a palladium-catalyzed cascade that forms the C-O bond and a C-C bond simultaneously.
Mechanism & Rationale
The reaction operates via a syn-oxypalladation of an alkene followed by reductive elimination. The high diastereoselectivity arises from the chair-like conformation of the palladium-bound intermediate, where substituents prefer equatorial positions to minimize 1,3-diaxial interactions.
Figure 2: Catalytic cycle for Pd-mediated carboetherification showing the stereo-determining oxypalladation step.
Target: 2-Aryl and Tri/Tetra-Substituted Morpholines
Primary Reference: Tambar, U. K. et al. J. Am. Chem. Soc.[5]2025 , 147, 14605.[5][6][7]
A cutting-edge approach utilizing visible light photoredox catalysis to access substitution patterns that are difficult to achieve via thermal Pd-catalysis, particularly quaternary centers.
Mechanism & Rationale
This protocol employs a "radical cation" strategy.[5][8] A Lewis acid activates the substrate, while a photocatalyst (excited by blue light) generates a radical cation intermediate.[7] A Brønsted acid (Triflic acid) is crucial for proton management and preventing oxidative degradation of the product. This method is distinct because it builds the morpholine ring directly from simple amine and alkene precursors via an annulation logic.
Lewis Acid: Mg(OTf)₂ or similar (check specific substrate reqs)[9]
Additive: Triflic Acid (TfOH) (catalytic amounts)
Light Source: Blue LEDs (450 nm)
Procedure:
Setup: In a glovebox or under strict N₂ atmosphere, combine the amine, alkene, photocatalyst, and Lewis acid in a vial.
Acid Activation: Add the catalytic amount of TfOH.
Critical Note: The acid loading must be optimized; too much can quench the amine nucleophile, too little fails to activate the radical cation pathway.
Irradiation: Seal the vial and irradiate with Blue LEDs (approx. 40W intensity) with fan cooling to maintain ambient temperature (25 °C).
Duration: Irradiate for 18–24 hours.
Workup: Dilute with ether, wash with saturated NaHCO₃ (to neutralize acid).
Purification: Flash chromatography.
References
Luescher, M. U.; Jindakun, C.; Bode, J. W. (2018).[1] "Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines from Aldehydes". Organic Syntheses, 95, 357-373.[1]
[Link]
Leathen, M. L.; Rosen, B. R.; Wolfe, J. P. (2009).[3][4] "A New Strategy for the Synthesis of Substituted Morpholines". The Journal of Organic Chemistry, 74(14), 5107-5110.
[Link]
Brisco, T. A.; De Kreijger, S.; Nair, V. N.; Troian-Gautier, L.; Tambar, U. K. (2025).[5][6][7] "Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation". Journal of the American Chemical Society, 147(17), 14605-14613.[5][7]
[Link][5][6]
Ortiz, K. G.; Brusoe, A. T.; An, J.; Chong, E.; Wu, L. (2024).[10] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines". Journal of the American Chemical Society, 146(43), 29847-29856.[10]
[Link][10]
Perreault, C.; Goudreau, S. R.; Zimmer, L. E.; Charette, A. B. (2017). "Synthesis of Substituted Morpholines and Piperazines". Organic Letters, 19(11), 2933–2936.
[Link]
You have reached the Tier-3 Technical Support guide for asymmetric heterocyclic synthesis. This document is not a textbook; it is a diagnostic tool designed to troubleshoot and rectify low enantiomeric excess (ee) in the synthesis of chiral morpholines. We focus on the three most robust methodologies: Metal-Catalyzed Asymmetric Hydrogenation , Biocatalysis (IREDs) , and Organocatalytic Cyclization .
The "Workhorse" for 2- and 3-substituted morpholines.
Diagnostic Workflow
If you are observing low ee (<90%) or stalled conversion in the hydrogenation of oxazines or dehydromorpholines, consult the logic flow below.
Figure 1: Decision matrix for catalyst selection based on substrate substitution pattern.
Technical Deep Dive & FAQ
Q1: I am synthesizing a 2-substituted morpholine using a Ru-catalyst, but my ee is stuck at 60%. Why?Root Cause: Mismatch between substrate geometry and catalyst pocket. Ru-diamine complexes (like Ru-MsDPEN) prefer cyclic imines (3-substituted precursors).
Correction: For 2-substituted chiral morpholines (derived from dehydromorpholines), Rhodium-bisphosphine complexes are superior.
Protocol Adjustment: Switch to a Rh-catalyst with a ligand possessing a large bite angle, such as the SKP or SDP series. These ligands create a deep chiral pocket that enforces facial selectivity on the enol ether double bond.
Reference: Zhang and co-workers demonstrated that Rh-SKP complexes achieve >99% ee for these specific substrates [1].[1]
Q2: My 3-substituted benzoxazine hydrogenation works, but the ee fluctuates between batches.Root Cause: Counteranion effect or solvent purity. The enantioselectivity in Ru-catalyzed transfer hydrogenation is highly sensitive to the electronic nature of the counteranion.
Correction:
Anion Exchange: If using a chloride precursor, switch to a cationic complex with a non-coordinating anion like
or . The bulky anion stabilizes the transition state and prevents non-selective background reduction.
Solvent Check: Ensure your solvent (often DCM or TFE) is strictly anhydrous if using cationic catalysts, as water can coordinate to the metal center and alter the geometry.
Module 2: Biocatalysis (Imine Reductases - IREDs)
The "High Selectivity" Route for difficult secondary amines.
Biocatalytic Workflow Optimization
Biocatalysis offers the highest theoretical ee but suffers from substrate inhibition.
Enzyme: Panel of (R)- and (S)-selective IREDs (e.g., Streptomyces sp.).
Troubleshooting Table: Enzymatic Synthesis
Symptom
Probable Cause
Corrective Action
Low Conversion (<20%)
Substrate Inhibition
Switch to Fed-Batch mode . Add substrate continuously at a rate matching to keep concentration low.
Racemic Product
Spontaneous Imine Hydrolysis
The imine intermediate is unstable in water. Action: Add a co-solvent (DMSO/MeOH up to 10% v/v) or lower the temperature to 4°C.
Wrong Enantiomer
Enzyme Mismatch
IREDs are highly specific. Screen both (R)-IRED (e.g., from Streptomyces GF3587) and (S)-IRED variants [2].
Emulsion during Workup
Protein Denaturation
Do not extract immediately. Add Celite , stir, and filter off the denatured protein before adding organic solvent (MTBE/EtOAc).
Module 3: Organocatalysis & Cyclization
The "Metal-Free" approach using Chiral Phosphoric Acids (CPAs).
Q3: I am using a Chiral Phosphoric Acid (CPA) for a transfer hydrogenation, but the reaction is incredibly slow.Analysis: CPAs rely on dual hydrogen bonding (activation of the imine by the proton, and the Hantzsch ester by the phosphoryl oxygen).
Correction:
Substrate Activation: Ensure your imine nitrogen has a protecting group that enhances basicity (e.g., PMP or Boc) to facilitate protonation.
Heat & Sieve: Add 3Å molecular sieves. Water competes for the H-bonding sites on the catalyst, killing activity.
Solvent Switch: Move from Toluene to Benzene or Mesitylene (aromatic stacking enhances ee) or DCM (if solubility is an issue).
Critical Protocol: Preventing Racemization During Workup
The "Silent Killer" of ee.
Many users achieve 99% ee in the reactor but isolate 80% ee material. Morpholines with
-chiral centers (especially adjacent to the nitrogen or carbonyls in morpholinones) are prone to acid/base-catalyzed racemization via enolization.
The "Safe-Landing" Protocol:
Quench: Never quench a basic reaction mixture directly into strong acid. Pour into a cold, buffered solution (e.g., saturated
or Phosphate buffer pH 7).
Extraction: Avoid Chlorinated solvents if the amine is nucleophilic (risk of N-alkylation or reaction with stabilizer HCl). Use MTBE or 2-MeTHF .
Concentration: Do not heat the rotavap bath >35°C.
Salt Formation: If the free base is unstable, immediately convert it to a salt.
Recommendation: Use oxalic acid or fumaric acid in Et2O/MeOH. These salts are often crystalline and can upgrade ee via recrystallization (unlike HCl salts, which are often hygroscopic).
Reference Data: Catalyst Performance Comparison
Method
Substrate Scope
Typical ee
Limiting Factor
Key Reference
Rh-Bisphosphine
2-Substituted Dehydromorpholines
96-99%
Expensive Ligands (SKP)
Zhang et al. [1]
Ru-Diamine
3-Substituted Benzoxazines
90-98%
Counteranion Sensitivity
ResearchGate [3]
Biocatalysis (IRED)
Cyclic Imines / sec-Amines
>99%
Substrate Concentration
Turner et al. [2]
Organocatalysis
2,2-Disubstituted Morpholines
85-95%
Reaction Time / Loading
Schafer et al. [4]
References
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
Source: Chemical Science (RSC), 2021.
URL:[Link]
An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines.
Source: ChemBioChem (Wiley/PubMed), 2015.
URL:[Link]
Asymmetric hydrogenation of 3-substituted 2H-1,4-benzoxazines.
Source: ResearchGate (Snippet/Abstract).
URL:[Link]
Catalytic Asymmetric Synthesis of Morpholines.
Source: Journal of Organic Chemistry (ACS).
URL:[Link]
Comparison of (R)-2-Methylmorpholine and (S)-2-Methylmorpholine in asymmetric catalysis
This guide provides an in-depth technical analysis of (R)-2-Methylmorpholine and (S)-2-Methylmorpholine, focusing on their distinct roles in asymmetric catalysis and chiral synthesis. It is designed for researchers requi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of (R)-2-Methylmorpholine and (S)-2-Methylmorpholine, focusing on their distinct roles in asymmetric catalysis and chiral synthesis. It is designed for researchers requiring actionable data on stereochemical performance, ligand design, and catalytic efficiency.
Executive Summary: The Stereochemical Divergence
(R)- and (S)-2-Methylmorpholine are not merely mirror images; in the context of asymmetric catalysis and medicinal chemistry, they function as distinct "chiral keys." While structurally similar to proline and piperidine, the morpholine core introduces a unique electronic effect due to the ethereal oxygen atom. This reduces the basicity (
~8.3 vs. ~11.3 for piperidine) and nucleophilicity of the nitrogen, altering the kinetics of enamine/iminium formation.
(R)-2-Methylmorpholine: Predominantly used to synthesize ligands that direct (S)-selectivity in hydrogenation and alkylation reactions (depending on Cahn-Ingold-Prelog priority of the substrate). It is the critical scaffold for the bio-active enantiomer of several norepinephrine reuptake inhibitors (e.g., (S,S)-Reboxetine).
(S)-2-Methylmorpholine: Often employed to access the opposite stereochemical series. Recent advancements in
-morpholine amino acid organocatalysts utilizing the (S)-core have shown superior diastereoselectivity in Michael additions compared to their proline counterparts, despite slower reaction rates.
The catalytic utility of these isomers depends entirely on their optical purity. Traditional resolution (e.g., with tartaric acid) often yields <95% ee. The modern "Gold Standard" protocol utilizes Asymmetric Hydrogenation .
Performance: This method achieves >99% ee, critical for catalytic applications where the morpholine acts as the chiral source.[1]
Figure 1: Divergent synthesis of (R) and (S) enantiomers via Rh-catalyzed asymmetric hydrogenation.
Application 1: Organocatalysis (Michael Addition)
While proline is the standard for enamine catalysis, it often suffers from solubility issues and poor diastereocontrol in specific sterically hindered substrates. Morpholine-derived catalysts, specifically
Comparative Performance: Proline vs. Morpholine Catalysts
In the Michael addition of aldehydes to nitroolefins, the morpholine core's lower nucleophilicity requires longer reaction times but yields higher thermodynamic control (diastereoselectivity).
Feature
(S)-Proline Catalyst
(S)-2-Methylmorpholine Derivative
Mechanism
Enamine formation (Fast)
Enamine formation (Slow, reversible)
Basicity
High (Fast turnover)
Moderate (Reduced side reactions)
Solubility
Poor in non-polar solvents
Excellent in DCM/Toluene
Selectivity (dr)
Typically 5:1 to 10:1
>20:1 (syn/anti)
Enantioselectivity
90-95% ee
90-98% ee
Experimental Protocol: Asymmetric Michael Addition
Objective: Synthesis of
-nitroaldehydes using an (S)-2-methylmorpholine derived catalyst.
Catalyst Preparation: Dissolve (S)-morpholine-
-amino acid (10 mol%) in anhydrous toluene.
Reactant Addition: Add the aldehyde (2.0 equiv) followed by the nitroolefin (1.0 equiv).
Reaction: Stir at -10°C for 24-48 hours. Note: The lower temperature enhances the ee compared to proline reactions run at RT.
Workup: Quench with saturated NH₄Cl, extract with EtOAc.
Analysis: Determine dr via ¹H NMR and ee via Chiral HPLC (e.g., Chiralpak AD-H column).
(R)-2-Methylmorpholine is a privileged scaffold for constructing P,N-bidentate ligands used in Ir-catalyzed asymmetric hydrogenation. The fixed stereocenter at the C2 position dictates the facial selectivity of the metal complex.
Mechanism: The morpholine nitrogen coordinates to the metal (Ir or Pd), while the oxygen provides a hemilabile interaction or simply steric bulk that forces the substrate into a specific orientation.
Case Study: In the hydrogenation of unfunctionalized olefins, ligands derived from (R)-2-methylmorpholine typically induce (S)-configuration in the product (assuming standard priority rules), whereas (S)-2-methylmorpholine ligands yield the (R)-product .
Figure 2: Catalytic cycle for Ir-catalyzed hydrogenation showing the role of the morpholine ligand.
Critical Comparison Data
The following table summarizes the utility of each enantiomer based on commercial availability and published catalytic data.
Parameter
(R)-2-Methylmorpholine
(S)-2-Methylmorpholine
CAS Number
74572-04-6
74572-03-5
Primary Use
Precursor for (S,S)-Reboxetine; Ligand synthesis
Organocatalyst design; Ligand synthesis
Cost (Research Scale)
$ (Moderate)
$ (Moderate)
Catalytic Bias
Induces Si-face attack (typically)
Induces Re-face attack (typically)
Key Derivative
(R)-N-Benzyl-2-methylmorpholine
(S)-Morpholine--amino acids
References
Asymmetric Hydrogenation for Synthesis: Chemical Science, "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Link
Morpholine Organocatalysts: Frontiers in Chemistry, "Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction." Link
Medicinal Chemistry Applications: E3S Web of Conferences, "Synthesis and SAR of morpholine and its derivatives." Link
Chiral Auxiliaries Review: Russian Journal of Organic Chemistry, "Morpholines.[3] Synthesis and Biological Activity."[3][4][5][6][7] Link
Benchmarking (R)-2-Methylmorpholine against other common chiral auxiliaries.
Topic: Benchmarking (R)-2-Methylmorpholine Access Strategies: Chiral Pool vs. Auxiliary-Directed Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Exec...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking (R)-2-Methylmorpholine Access Strategies: Chiral Pool vs. Auxiliary-Directed Synthesis
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Pivot in Chiral Morpholine Access
(R)-2-Methylmorpholine is a privileged chiral scaffold in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., PI3K, mTOR) and NK-1 antagonists (e.g., Aprepitant). Unlike transient chiral auxiliaries (e.g., Evans oxazolidinones, Myers pseudoephedrine) which are attached to induce stereochemistry and then removed, (R)-2-Methylmorpholine represents the "Chiral Pool" strategy—where the stereocenter is pre-installed in the starting material.
This guide benchmarks the direct use of (R)-2-Methylmorpholine against the de novo construction of the morpholine core using common Chiral Auxiliaries . We analyze the trade-offs in atom economy, step count, and scalability to assist process chemists in the "Make vs. Buy" decision matrix.
Strategic Benchmarking: Chiral Pool vs. Auxiliary Methods
The decision to utilize commercially available (R)-2-Methylmorpholine versus synthesizing the core via auxiliaries depends on the stage of development (Discovery vs. Process) and the specific substitution pattern required.
Comparative Performance Matrix
Metric
(R)-2-Methylmorpholine (Chiral Pool)
Evans Oxazolidinone (Auxiliary Route)
Ellman’s Sulfinamide (Auxiliary Route)
Primary Role
Building Block (Retained in final drug)
Stereodirector (Removed/Recycled)
Stereodirector (Removed/Converted)
Step Count
1 (Direct Coupling)
4-6 (Attach React Cyclize Cleave)
3-4 (Condense React Cyclize)
Atom Economy
High (100% incorporation)
Low (Auxiliary mass is waste unless recycled)
Moderate (Sulfinyl group lost)
Stereo-Purity
Fixed (>98% ee typical)
Tunable (>99% dr possible)
High (>98% dr typical)
Flexibility
Low (Limited to 2-Me substitution)
High (Can install various R-groups at C2/C3)
High (Versatile amine synthesis)
Cost Driver
Material Cost ($/g is high)
Labor & Reagent Cost (Time/Purification)
Reagent Cost (Sulfinamide + Organometallics)
Scalability
Excellent (Supply chain dependent)
Moderate (Auxiliary removal can be rate-limiting)
Good (Scalable, but cryogenic steps often needed)
Technical Deep Dive: Mechanistic & Process Analysis
A. The Chiral Pool Strategy: (R)-2-Methylmorpholine
Mechanism: Relies on the inherent chirality of the starting material, often derived from amino acids (e.g., Alanine) or resolution processes.
Advantage: Eliminates the risk of racemization associated with enolate chemistry found in auxiliary routes, provided reaction conditions (e.g., SN2 displacements) respect the stereocenter.
Limitation: If the drug design shifts to an (S)-configuration or a 2-ethyl substituent, the entire supply chain must shift, whereas auxiliary routes simply swap the starting aldehyde or auxiliary enantiomer.
B. The Auxiliary Strategy: Evans Oxazolidinone[1]
Mechanism: Utilizes steric bulk (e.g., isopropyl, benzyl) on the oxazolidinone ring to block one face of an enolate, forcing incoming electrophiles (like an electrophilic aminating agent or alkyl halide) to attack from the opposite face.
Critical Causality: The Z-enolate formation (controlled by Boron or Titanium Lewis acids) is the prerequisite for high diastereoselectivity (dr).
Process Bottleneck: The "removal" step—often requiring LiOH/H2O2 or LiAlH4—can be harsh, potentially damaging sensitive functional groups on the newly formed morpholine core.
C. The Auxiliary Strategy: Ellman's Sulfinamide
Mechanism: Condensation of (R)-tert-butanesulfinamide with a ketone/aldehyde forms a chiral N-sulfinyl imine. Grignard addition or reduction proceeds through a cyclic transition state (Zimmerman-Traxler model) to set the amine stereochemistry.
Relevance: This is the preferred "Auxiliary" route for synthesizing novel morpholine analogs (e.g., 2-phenylmorpholine) that are not commercially available in the chiral pool.
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the optimal route based on structural requirements and project phase.
Figure 1: Decision tree for accessing chiral morpholine scaffolds. Blue diamonds represent decision gates; Green represents the direct use of (R)-2-Methylmorpholine.
Experimental Protocols
Protocol A: Direct Utilization of (R)-2-Methylmorpholine (Nucleophilic Substitution)
Use Case: Attaching the chiral scaffold to a heteroaryl chloride (e.g., for a PI3K inhibitor).
Preparation: Charge a reaction vessel with Heteroaryl Chloride (1.0 equiv), (R)-2-Methylmorpholine (1.2 equiv), and DIPEA (2.0 equiv) in DMSO (5 vol).
Reaction: Heat to 80°C. Monitor by HPLC. The secondary amine of the morpholine acts as the nucleophile.
Causality: The steric hindrance of the C2-methyl group may slow kinetics compared to morpholine; elevated temperature ensures conversion.
Workup: Dilute with water, extract with EtOAc. The product retains the (R)-configuration of the starting material.
Self-Validation: Check Chiral HPLC. The ee% should match the Certificate of Analysis of the starting (R)-2-Methylmorpholine.
Protocol B: De Novo Synthesis via Evans Auxiliary (Comparative)
Use Case: Synthesizing a non-commercial 2-substituted morpholine.
Acylation: React (S)-4-benzyloxazolidin-2-one (Evans Auxiliary) with Bromoacetyl bromide (1.1 equiv) and n-BuLi at -78°C to form the N-bromoacetyl imide.
Alkylation: Treat the imide with NaHMDS and the appropriate electrophile (e.g., an amino alcohol derivative) to install the substituent.
Causality: The bulky benzyl group forces the electrophile to approach from the unhindered face, setting the stereocenter.
Cyclization & Removal: Treat with LiOH/H2O2 to hydrolyze the auxiliary (recoverable) and induce cyclization to the morpholinone, followed by reduction (LiAlH4) to the morpholine.
Validation: Requires chiral HPLC to determine diastereomeric ratio (dr) at the intermediate stage.
Conclusion
(R)-2-Methylmorpholine is not a "competitor" to chiral auxiliaries in terms of mechanism, but rather a competitor in strategy .
Choose (R)-2-Methylmorpholine when your target molecule specifically matches its structure. It offers superior atom economy and speed.
Choose Auxiliaries (Evans/Ellman) when you need to access novel morpholine derivatives (e.g., 2-ethyl, 2-phenyl) that are not available in the chiral pool, or when you need to invert stereochemistry late in a synthesis.
References
Morpholine Scaffolds in Medicinal Chemistry: Kourounakis, A. P., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Med.[1][2] Res. Rev.2020 , 40(2), 709-752. Link
Evans Auxiliary Methodology: Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." J. Am. Chem. Soc.1981 , 103(8), 2127–2129. Link
Ellman Auxiliary Applications: Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Acc.[3] Chem. Res.2002 , 35(11), 984–995. Link
Asymmetric Hydrogenation to Morpholines: Zhang, Z., et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines."[4] Chem. Sci.[5]2021 , 12, 15061-15066.[5] Link
Synthesis of Aprepitant (Morpholine Intermediate): Hale, J. J., et al. "Structural optimization affording... a potent, orally active, long acting morpholine acetal human NK-1 receptor antagonist." J. Med. Chem.1998 , 41, 4607–4614. Link
Interpreting spectroscopic data (NMR, IR, MS) for (R)-2-Methylmorpholine characterization
Comprehensive Characterization Guide: (R)-2-Methylmorpholine Introduction: The Stereochemical Challenge (R)-2-Methylmorpholine (CAS: 168038-14-0) is a critical chiral building block in the synthesis of bioactive morpholi...
(R)-2-Methylmorpholine (CAS: 168038-14-0) is a critical chiral building block in the synthesis of bioactive morpholine scaffolds, including inhibitors for PI3K and other kinase targets. In drug development, the distinction between the (R)-enantiomer, its (S)-counterpart, and its regioisomer (3-methylmorpholine) is non-negotiable due to the strict requirements of structure-activity relationships (SAR).
This guide provides a technical comparison of spectroscopic methods for characterizing (R)-2-methylmorpholine. Unlike standard certificates of analysis that rely solely on optical rotation, this guide advocates for a triangulated spectroscopic approach (MS, IR, NMR) to ensure absolute structural and enantiomeric integrity.
Mass Spectrometry (MS): The Regioisomer Filter
Mass spectrometry is the first line of defense. While it cannot distinguish enantiomers (R vs. S), it is the most effective tool for distinguishing the 2-methyl isomer (methyl adjacent to oxygen) from the 3-methyl isomer (methyl adjacent to nitrogen).
Comparative Fragmentation Logic
Both isomers share a molecular ion (
) of 101 m/z . However, their fragmentation pathways diverge based on the stability of the resulting carbocations/iminium ions.
Feature
2-Methylmorpholine (Target)
3-Methylmorpholine (Alternative)
Structure
Methyl to Oxygen (Position 2)
Methyl to Nitrogen (Position 3)
Primary Fragmentation
-Cleavage next to N (C3-C4 bond)
-Cleavage next to N (C2-C3 bond)
Key Fragment (m/z)
m/z 70 (Loss of unit)
m/z 86 (Loss of )
Mechanism
The ring opens, often losing the oxygen-containing fragment.
The methyl group is directly to Nitrogen, favoring direct loss to form a stable iminium ion.
Application Insight: If your mass spectrum shows a dominant base peak at m/z 86 (M-15), you likely have the 3-methyl isomer, not the 2-methyl target. (R)-2-methylmorpholine typically exhibits a more complex fragmentation due to the methyl group being distant from the nitrogen charge center.
IR is a "Pass/Fail" gate. It confirms the morpholine core but is blind to chirality without specialized VCD (Vibrational Circular Dichroism) instrumentation.
N-H Stretching: A sharp, medium band at 3300–3350 cm⁻¹ (secondary amine).
C-O-C Stretching: Strong ether bands at 1060–1150 cm⁻¹ .
Differentiation: The fingerprint region (600–1400 cm⁻¹) can distinguish 2-methyl from 3-methyl isomers, but this requires a reference standard for overlay.
Verdict: Use IR for raw material ID, but never for stereochemical release.
NMR Spectroscopy: The Gold Standard
NMR is the only technique capable of simultaneously solving the regiochemical (position of methyl) and stereochemical (R vs. S) puzzle.
Part A: 1D ¹H NMR (Regiochemistry)
The chemical environment of the methyl group confirms its position.
2-Methylmorpholine: The methyl doublet appears at ~1.1 ppm .[1] The proton at C2 (methine) is deshielded by the adjacent oxygen, typically appearing downfield (~3.5–3.8 ppm ) compared to a C3 proton.
Coupling Analysis: The morpholine ring exists in a chair conformation.[2][3] In (R)-2-methylmorpholine, the methyl group prefers the equatorial position to avoid 1,3-diaxial strain. This "locks" the ring, creating distinct coupling constants (
) for the axial and equatorial protons.
Part B: Chiral NMR (Stereochemistry)
Standard NMR cannot distinguish (R) from (S). To measure Enantiomeric Excess (ee), you must create a diastereomeric environment.
Comparison of Methods for ee Determination:
Method
Mechanism
Resolution
Throughput
Cost
Chiral HPLC
Physical separation on chiral stationary phase
High (Baseline separation)
Low (20-30 min/run)
High (Columns/Solvents)
CSA-NMR
Chiral Solvating Agent (e.g., (R)-BINOL or Mosher's Acid) forms transient diastereomers
Medium (Split signals)
High (5 min/run)
Low (Reagents are cheap)
Recommendation: For rapid in-process checks, use CSA-NMR . For final QC release, use Chiral HPLC .
Experimental Protocol: Chiral Purity by CSA-NMR
This protocol uses (R)-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate (BNP) as a Chiral Solvating Agent.
Materials:
Analyte: ~5 mg of (R)-2-methylmorpholine.
CSA: ~10 mg of (R)-BNP.
Solvent:
(Chloroform-d).
Step-by-Step Workflow:
Baseline Scan: Dissolve the analyte in
and acquire a standard ¹H NMR spectrum. Note the chemical shift of the methyl doublet (~1.1 ppm).
Complexation: Add 2 equivalents of (R)-BNP to the NMR tube. Shake vigorously to ensure dissolution.
Result: The methyl signal will split into two doublets if the sample is racemic.
Interpretation: The chemical shift difference (
) between the R-R complex and the S-R complex allows for integration.[5]
Calculation:
Visualization of Analytical Logic
Diagram 1: Isomer Identification Decision Tree
This logic gate ensures you do not misidentify the regioisomer or enantiomer.
Caption: Decision tree for distinguishing regioisomers (2-Me vs 3-Me) and enantiomers (R vs S) using MS and NMR.
Diagram 2: NMR Characterization Workflow
Caption: Sequential workflow for full structural validation, moving from basic connectivity to stereochemical quantification.
Summary Data Table
Parameter
(R)-2-Methylmorpholine
3-Methylmorpholine
Notes
Molecular Weight
101.15 g/mol
101.15 g/mol
Identical.
MS Base Peak
m/z 70 or 56
m/z 86 (M-15)
3-Me loses methyl easily.
¹H NMR Methyl
~1.1 ppm (Doublet)
~1.0 ppm (Doublet)
Similar shift.
¹H NMR Methine
C2-H: ~3.6 ppm (Deshielded by O)
C3-H: ~2.8 ppm (Shielded by N)
Key differentiator.
Chiral Discrimination
Requires CSA or Chiral HPLC
Requires CSA or Chiral HPLC
Standard NMR is insufficient.
References
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved February 4, 2026, from [Link]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 410615, 2-Methylmorpholine. Retrieved February 4, 2026, from [Link]
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Context: Methodology for CSA-NMR).
Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. (Context: Mechanisms of chiral shift reagents).
Disposal Procedures for (R)-2-Methylmorpholine Executive Summary (R)-2-Methylmorpholine (CAS: 790184-33-7) is a chiral cyclic amine widely used as a building block in drug discovery.[1] Its disposal requires strict adher...
Author: BenchChem Technical Support Team. Date: February 2026
Disposal Procedures for (R)-2-Methylmorpholine
Executive Summary
(R)-2-Methylmorpholine (CAS: 790184-33-7) is a chiral cyclic amine widely used as a building block in drug discovery.[1] Its disposal requires strict adherence to protocols governing flammable and corrosive organic bases. Improper disposal—specifically mixing with acidic waste streams—can result in rapid exothermic neutralization, pressurization of waste containers, and potential rupture.
The most common accident involving amine disposal is accidental mixing with acidic organic waste (e.g., acetic acid, TFA waste). This section details the required segregation logic.
Expert Insight: Unlike neutral solvents (acetone, methanol), (R)-2-Methylmorpholine is a base.[1] If poured into a "General Organic Waste" carboy that contains acidic byproducts, the neutralization heat can boil the solvent, causing the container to burst.
Figure 1: Decision tree for segregating amine waste to prevent incompatible reactions.
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA (RCRA) standards and protects laboratory infrastructure.
Phase 1: Preparation
PPE Required: Nitrile gloves (double-gloved recommended), safety goggles (splash resistant), and a flame-resistant lab coat.
Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.
Note: Avoid aluminum containers as amines can be corrosive to aluminum alloys over time.
Ventilation: All transfers must occur inside a certified chemical fume hood.
Phase 2: Collection & Labeling
Verify Recipient Container: Ensure the waste carboy is designated for "Basic/Alkaline Organic Waste" .
Transfer: Pour the liquid slowly using a funnel to prevent splashing.
Labeling: Affix a hazardous waste label immediately.
Constituents: Write "(R)-2-Methylmorpholine" clearly. Do not use abbreviations like "2-MM".
Hazard Checkboxes: Check "Flammable" and "Corrosive".[10]
Closure: Cap the container tightly when not in use to prevent vapor escape (H226).
Phase 3: Storage & Pickup
Secondary Containment: Store the waste container in a secondary tray to catch potential leaks.
Location: Store in a Flammable Safety Cabinet , separate from acidic waste containers.
Disposal Handoff: Schedule pickup with your EHS (Environmental Health & Safety) department or licensed TSDF (Treatment, Storage, and Disposal Facility).
Disposal Method: The standard industry method is Incineration (fuel blending) to destroy the organic structure safely.
Emergency Spill Response
In the event of a spill, immediate action is required to prevent vapor accumulation and chemical burns.
Small Spill (< 500 mL):
Evacuate & Ventilate: Alert nearby personnel and ensure the fume hood is running.
PPE Upgrade: Wear butyl rubber gloves if available (better resistance than nitrile for prolonged contact), or double-glove nitrile.
Absorb: Do NOT use paper towels (fire hazard with flammables). Use an inert absorbent like vermiculite , dry sand , or commercial chem-sorbent pads .
Collect: Scoop the saturated absorbent into a wide-mouth HDPE jar.
Label: Label as "Debris contaminated with (R)-2-Methylmorpholine - Flammable/Corrosive."
Large Spill (> 500 mL):
Evacuate: Pull the fire alarm if vapors are dense.
Isolate: Close lab doors.
Call EHS: Do not attempt to clean up without respiratory protection (respirator fit-tested for organic vapors/amines).
Operational Workflow Diagram
Figure 2: End-to-end lifecycle of (R)-2-Methylmorpholine waste from bench to destruction.[1]
References
ChemicalBook. (R)-2-Methylmorpholine Product Properties and CAS Data. Retrieved from ChemicalBook .
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA D001, D002). Retrieved from EPA.gov .
Carl Roth. Safety Data Sheet: Morpholine Series (General Amine Hazards). Retrieved from Carl Roth .[5][6]
Sigma-Aldrich. (R)-2-Methylmorpholine Hydrochloride Safety Data Sheet. Retrieved from Sigma-Aldrich .[7]
University of Maryland. EPA Hazardous Waste Codes and Characteristics.[11] Retrieved from ESSR 12.
A Researcher's Guide to Safely Handling (R)-2-Methylmorpholine: Essential Protective Equipment and Protocols
(R)-2-Methylmorpholine is a valuable chiral building block in modern drug discovery and development. However, its utility is matched by its hazardous properties, which demand rigorous adherence to safety protocols.
Author: BenchChem Technical Support Team. Date: February 2026
(R)-2-Methylmorpholine is a valuable chiral building block in modern drug discovery and development. However, its utility is matched by its hazardous properties, which demand rigorous adherence to safety protocols. This guide provides an in-depth operational plan, focusing on the critical role of Personal Protective Equipment (PPE), to ensure the safety of laboratory personnel. This is not merely a checklist, but a framework for building a culture of safety and confidence when handling this and similar reactive chemicals.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
(R)-2-Methylmorpholine, like its racemate and other N-alkylmorpholines, is classified as a hazardous substance with multiple risk factors. Safety Data Sheets (SDS) consistently highlight that it is a highly flammable liquid and vapor , is harmful if swallowed , and, most critically for handling, causes severe skin burns and eye damage [1]. The chemical's corrosivity is a primary driver for PPE selection, as direct contact can cause rapid and severe tissue damage[2][3]. Furthermore, its vapors can accumulate in low-lying areas, creating both a fire and inhalation hazard[1][4].
The causality is clear: the corrosive and flammable nature of this amine dictates that a multi-layered PPE approach is essential to prevent skin and eye contact, inhalation, and accidental ignition.
Core Protective Equipment: A Task-Based Approach
All handling of (R)-2-Methylmorpholine must be conducted within a certified chemical fume hood to control vapor inhalation and in an area equipped with an accessible eyewash station and safety shower[2][5]. The selection of PPE should be tailored to the scale and nature of the operation.
High-Volume Handling & Reactions (e.g., Transfers >100 mL, use in reactions, distillations)
• Primary Gloves: Butyl or Neoprene gloves over inner nitrile gloves[6][7] • Eye/Face Protection: Safety goggles and a full-face shield[3][8] • Body Protection: Chemical-resistant apron over a flame-retardant lab coat[9]
Spill Response & Waste Handling
• Primary Gloves: Heavy-duty Butyl or Neoprene gloves[6][7] • Eye/Face Protection: Safety goggles and a full-face shield[3] • Body Protection: Chemical-resistant suit or coveralls • Respiratory Protection: Air-purifying respirator with organic vapor cartridges[2]
Causality Behind Glove Selection:
While nitrile gloves offer good general protection for incidental contact, they may have limited resistance to prolonged exposure to corrosive amines[3][7]. For tasks involving larger quantities or extended handling times, more robust materials are necessary. Butyl rubber gloves are highly recommended as they provide excellent protection against corrosive acids, bases, and aldehydes[6]. Neoprene is also a suitable alternative[7]. The practice of double-gloving (an inner nitrile glove with a more resistant outer glove) provides an added layer of security and allows for the safe removal of the outer glove if contamination is suspected.
Procedural Discipline: Workflows for Safe Handling
PPE Donning and Doffing Workflow
A disciplined approach to putting on and taking off PPE is critical to prevent cross-contamination.